DFPIT reacts with the primary amine groups (N-terminus and lysine side chains) of proteins, forming a stable covalent bond. This labeling modifies the protein's mass, allowing for its identification and differentiation from other proteins in a complex mixture [, ].
When DFPIT-labeled proteins are subjected to MS analysis, the increase in mass due to the DFPIT tag is detected. This mass shift is specific to the number of labeling sites on the protein, aiding in protein identification and sequence analysis [, ].
DFPIT labeling can enhance the detection of certain peptides by MS. The fluorine atoms in the DFPIT tag improve ionization efficiency, leading to better signal intensity for labeled peptides compared to unlabeled ones [].
DFPIT can be combined with other isotopic forms of isothiocyanates for multiplexing experiments. This allows researchers to analyze multiple protein samples simultaneously by using DFPIT tags with different isotopic masses, facilitating the comparison of protein expression levels across different samples [].
2,6-Difluorophenyl isothiocyanate is a chemical compound with the molecular formula and a molecular weight of 171.17 g/mol. It appears as a colorless to pale yellow liquid or solid, with a boiling point of 217 °C and a density of 1.325 g/cm³ . This compound is known for its reactivity due to the presence of both fluorine atoms and the isothiocyanate functional group, making it valuable in various chemical applications.
As mentioned earlier, DFPITC's primary function is as a derivatization reagent for thiols in proteins. The isothiocyanate group reacts with the thiol group to form a stable thiocarbamate linkage. This linkage can then be used for protein identification through mass spectrometry or for attaching reporter molecules for further analysis [].
DFPITC is likely to exhibit similar hazards as other isothiocyanates.
These reactions highlight its versatility in synthetic organic chemistry.
Research indicates that 2,6-difluorophenyl isothiocyanate exhibits significant biological activity. It has been studied for:
These biological activities make it a candidate for further pharmacological research.
The synthesis of 2,6-difluorophenyl isothiocyanate typically involves the following methods:
textC₆H₄(F)₂OH + SOCl₂ → C₆H₄(F)₂Cl + SO₂ + HClC₆H₄(F)₂Cl + KSCN → C₆H₄(F)₂NCS + KCl
These methods provide efficient pathways to synthesize this compound for research and industrial applications.
2,6-Difluorophenyl isothiocyanate has a range of applications:
These applications underscore its importance in both academic research and industrial processes.
Interaction studies involving 2,6-difluorophenyl isothiocyanate focus on its reactivity with biological molecules. Notable interactions include:
Such studies are crucial for understanding how this compound can be utilized in therapeutic contexts.
Similar compounds include:
Compound | Molecular Formula | Unique Features |
---|---|---|
2,6-Difluorophenyl Isothiocyanate | C₇H₃F₂NS | Contains two fluorine atoms at positions 2 and 6 |
Phenyl Isothiocyanate | C₇H₅NS | Lacks fluorine substituents; simpler structure |
4-Fluorophenyl Isothiocyanate | C₇H₆FNS | Contains one fluorine atom at position 4 |
3,4-Difluorophenyl Isothiocyanate | C₇H₄F₂NS | Contains two fluorine atoms at positions 3 and 4 |
The unique positioning of fluorine atoms in 2,6-difluorophenyl isothiocyanate contributes to its distinct reactivity profile compared to other similar compounds. This specificity enhances its utility in targeted chemical syntheses and biological applications.
Corrosive;Health Hazard